REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.N1C2C(=CC=CC=2)C=CC=1>CO.[Cu]>[Br:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
995.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2SC(=CC21)C(=O)O
|
Name
|
|
Quantity
|
1.99 L
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
Copper
|
Quantity
|
49.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 (± 90) °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred vigorously for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched by the addition of a mixture of ice (5.81 Kg) and concentrated hydrochloric acid (2.48 L)
|
Type
|
ADDITION
|
Details
|
TBME (9 L) is added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The clarified layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with TBME (1.0 L)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with hydrochloric acid (1 M, 2×5.00 L) and water (4.0 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product (640 g) as a brown oil which
|
Type
|
WAIT
|
Details
|
on standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the observed solid material is collected by filtration
|
Type
|
CUSTOM
|
Details
|
pulled dry on the filter
|
Type
|
CONCENTRATION
|
Details
|
The methanolic mother liquors are concentrated by rotary evaporation
|
Type
|
WASH
|
Details
|
the collected solids are washed with TBME (660 L)
|
Type
|
WASH
|
Details
|
The combined liquors and washes are washed with hydrochloric acid (1 M, 660 mL), saturated aqueous sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
(2×1.0 L) and water (4.0 L), dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation at 40° C.
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
FILTRATION
|
Details
|
The observed solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 20° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2SC=CC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 315 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |